Cas no 98591-22-1 (2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy-)
2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy-
- 6,7-dichloro-4-hydroxychromen-2-one
- 6,7-DICHLORO-4-HYDROXYCOUMARIN
- SCHEMBL3072148
- Z1269178496
- 4-Oxy-6,7-dichlor-cumarin
- DTXSID70716444
- 6,7-Dichloro-4-hydroxy-2H-chromen-2-one
- 6,7-Dichloro-4-hydroxy-2H-1-benzopyran-2-one
- EN300-7461458
- 98591-22-1
-
- Inchi: 1S/C9H4Cl2O3/c10-5-1-4-7(12)3-9(13)14-8(4)2-6(5)11/h1-3,12H
- InChI Key: ZNGOQLZHFHRBBZ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)C(=CC(=O)O2)O)Cl
Computed Properties
- Exact Mass: 229.95400
- Monoisotopic Mass: 229.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5A^2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.5
Experimental Properties
- PSA: 50.44000
- LogP: 2.80540
2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7461458-0.05g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 0.05g |
$245.0 | 2025-03-11 | |
| Enamine | EN300-7461458-0.1g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
| Enamine | EN300-7461458-0.25g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
| Enamine | EN300-7461458-0.5g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 0.5g |
$824.0 | 2025-03-11 | |
| Enamine | EN300-7461458-1.0g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-7461458-2.5g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-7461458-5.0g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-7461458-10.0g |
6,7-dichloro-4-hydroxy-2H-chromen-2-one |
98591-22-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
| Aaron | AR01H6XV-50mg |
6,7-DICHLORO-4-HYDROXYCOUMARIN |
98591-22-1 | 95% | 50mg |
$362.00 | 2025-02-14 | |
| Aaron | AR01H6XV-100mg |
6,7-DICHLORO-4-HYDROXYCOUMARIN |
98591-22-1 | 95% | 100mg |
$529.00 | 2025-02-14 |
2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy-
Exploring the Properties and Applications of 2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- (CAS No. 98591-22-1)
2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- (CAS No. 98591-22-1) is a chlorinated coumarin derivative with significant interest in pharmaceutical and agrochemical research. This compound, often referred to as 6,7-dichloro-4-hydroxycoumarin, belongs to the benzopyrone family, known for its diverse biological activities. Researchers and industry professionals frequently search for terms like "coumarin derivatives," "chlorinated benzopyrones," and "bioactive heterocycles" to understand its potential applications. Its unique structural features, including the dichloro and hydroxy substituents, contribute to its reactivity and utility in synthetic chemistry.
In recent years, the demand for eco-friendly synthetic intermediates and biocompatible compounds has surged, aligning with global trends in sustainable chemistry. 2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- has been explored for its role in green synthesis due to its potential as a precursor for fluorescent probes and photodynamic therapy agents. Searches for "coumarin-based fluorescent dyes" and "antioxidant coumarins" reflect growing interest in its optical and therapeutic properties. Studies suggest that its chloro and hydroxy groups enhance electron delocalization, making it a candidate for organic electronics and sensor development.
The compound's relevance extends to medicinal chemistry, where it serves as a scaffold for designing enzyme inhibitors and anti-inflammatory agents. Queries like "coumarin in drug discovery" and "structure-activity relationship of chlorinated coumarins" highlight its prominence in academic and industrial research. Its 4-hydroxy moiety is particularly noteworthy for hydrogen bonding interactions, which are critical in molecular recognition and drug-target binding. Recent publications emphasize its potential in modulating oxidative stress pathways, a hot topic in neurodegenerative disease research.
From an analytical perspective, CAS No. 98591-22-1 is characterized by techniques such as HPLC, NMR, and mass spectrometry, with researchers often searching for "analytical methods for coumarin quantification". Its stability under various pH conditions makes it suitable for formulation studies, particularly in cosmeceuticals and nutraceuticals. The rise of natural product-inspired synthetics has further fueled interest in this compound, as coumarins are abundant in plants like tonka beans and cinnamon.
In agrochemical applications, 6,7-dichloro-4-hydroxycoumarin has been investigated for its plant growth regulation properties. Searches for "coumarins in agriculture" and "chlorinated bioactive molecules" underscore its dual role as a phytohormone modulator and pest resistance enhancer. Its environmental fate, including biodegradation pathways, is another area of active research, addressing concerns about persistent organic pollutants.
Future directions for 2H-1-Benzopyran-2-one,6,7-dichloro-4-hydroxy- include its integration into nanotechnology and smart materials. With the increasing popularity of "functionalized coumarins for optoelectronics" and "biohybrid systems," this compound could play a pivotal role in next-generation technologies. Its compatibility with click chemistry and metal-organic frameworks (MOFs) opens avenues for multifunctional materials design.
In summary, CAS No. 98591-22-1 represents a versatile building block with cross-disciplinary applications. Whether in drug development, material science, or sustainable agriculture, its dichloro-hydroxycoumarin structure continues to inspire innovation. As research evolves, so does the lexicon around it—terms like "coumarin photocatalysts" and "halogenated bioactive scaffolds" are becoming part of the scientific vernacular, ensuring its relevance in cutting-edge science.
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